molecular formula C9H8BrF B2936258 2-Bromo-1-cyclopropyl-4-fluorobenzene CAS No. 1353855-60-3

2-Bromo-1-cyclopropyl-4-fluorobenzene

Cat. No.: B2936258
CAS No.: 1353855-60-3
M. Wt: 215.065
InChI Key: QPLHBELYGUNHNU-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropyl-4-fluorobenzene (CAS: 1353855-60-3) is a halogenated aromatic compound with the molecular formula C₉H₈BrF and a molecular weight of 215.06 g/mol . Its structure features a benzene ring substituted with bromine (at position 2), fluorine (at position 4), and a cyclopropyl group (at position 1). The compound is cataloged under PubChem CID 66521203 and is available in various purity grades (99%–99.999%) for research and industrial applications, including pharmaceuticals and agrochemical synthesis . Its IUPAC name and SMILES notation (C1CC1C2=C(C=C(C=C2)F)Br) highlight the spatial arrangement of substituents, which influence its reactivity and steric profile .

Properties

IUPAC Name

2-bromo-1-cyclopropyl-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLHBELYGUNHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353855-60-3
Record name 2-bromo-1-cyclopropyl-4-fluorobenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-cyclopropyl-4-fluorobenzene can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced techniques to control reaction conditions and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-cyclopropyl-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-1-cyclopropyl-4-fluorobenzene involves its participation in various chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon–carbon bonds . The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-1-cyclopropyl-4-fluorobenzene with three related brominated or fluorinated aromatic compounds, emphasizing structural, functional, and application-based differences.

4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7)
Property This compound 4-Bromo-1,2-diaminobenzene
Molecular Formula C₉H₈BrF C₆H₆BrN₂
Molecular Weight 215.06 g/mol 201.03 g/mol
Substituents Bromo, fluoro, cyclopropyl Bromo, two amino groups
Applications Pharmaceutical intermediates Dye/polymer precursors
Safety Notes Limited toxicological data Lab use only; avoid other uses

Key Differences :

  • Fluorine’s electron-withdrawing effect in the target compound may direct further substitution to meta positions, whereas amino groups in 4-bromo-1,2-diaminobenzene activate the ring for ortho/para reactions .
Fluazolate (CAS: N/A)

Fluazolate, a pesticide, shares structural motifs with the target compound, including bromo and fluoro substituents on a benzene ring. Its formula is C₁₇H₁₃BrClF₃N₂O₂ , with a 1-methylethyl ester group and additional trifluoromethyl and pyrazole moieties .

Property This compound Fluazolate
Molecular Complexity Moderate (single aromatic ring) High (polycyclic with ester chains)
Functional Groups Halogens, cyclopropyl Halogens, ester, pyrazole
Applications Research chemical Herbicide

Key Differences :

  • Fluazolate’s bulky ester and heterocyclic groups enhance its biological activity as a herbicide, unlike the simpler target compound, which is more suited for synthetic intermediates .
  • The cyclopropyl group in the target compound may confer metabolic stability in drug design, whereas fluazolate’s ester linkage increases susceptibility to hydrolysis .
2-Bromo-1-chloropropane (CAS: 3017-95-6)
Property This compound 2-Bromo-1-chloropropane
Molecular Geometry Planar aromatic ring Tetrahedral alkyl halide
Reactivity Electrophilic substitution Nucleophilic substitution/elimination
Safety Limited data Toxicological risks unverified

Key Differences :

  • The aromatic system in the target compound stabilizes charge during reactions, whereas 2-bromo-1-chloropropane undergoes faster SN2 reactions due to its primary alkyl bromide structure .
  • Bromine in the target compound is less labile than in 2-bromo-1-chloropropane, where it readily participates in displacement reactions .

Biological Activity

2-Bromo-1-cyclopropyl-4-fluorobenzene is a halogenated aromatic compound that has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a fluorobenzene ring, with a bromine substituent at the para position. This unique structure may contribute to its biological properties by influencing its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to modulate signaling pathways related to cell survival and death makes it a candidate for further investigation in cancer therapy.

Case Study:
In a study involving human breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. Research suggests that it may serve as a positive allosteric modulator for certain receptors involved in neuroinflammation and neurodegeneration.

Research Findings:
In vitro studies demonstrated that this compound can inhibit nitric oxide (NO) production in microglial cells, which are implicated in neuroinflammatory responses. At concentrations up to 1000 µM, the compound showed no cytotoxic effects on BV2 microglial cells, highlighting its potential safety profile in neuroprotective applications .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Cell Signaling Pathways: The compound appears to influence pathways related to apoptosis and inflammation, potentially through the modulation of kinases such as GSK-3β and IKK-β .
  • Oxidative Stress Induction: Its ability to induce oxidative stress may lead to cellular damage in cancer cells while sparing normal cells, providing a therapeutic window for anticancer applications .

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key findings from studies on related compounds.

Compound NameIC50 (µM)Mechanism of ActionCytotoxicity (µM)
This compound15Induces apoptosis via oxidative stress>1000
N-(4-Bromo-2-methoxyphenyl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide5Inhibits NO production>300
N-(Benzo[d]thiazol-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide8Modulates inflammatory pathways>300

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